Cas no 6538-02-9 ((24S)-Campestanol)

(24S)-Campestanol is a phytosterol derivative belonging to the class of stanols, structurally similar to cholesterol but with a saturated ring system. It is primarily studied for its role in plant membrane stability and as a precursor in the biosynthesis of brassinosteroids, which regulate plant growth and development. The (24S) configuration confers specific stereochemical properties, making it valuable for research in plant biochemistry and steroid metabolism. Its high purity and well-defined structure facilitate applications in analytical standards, enzymatic studies, and investigations into sterol biosynthesis pathways. (24S)-Campestanol is also of interest in studies exploring cholesterol-lowering mechanisms due to its structural analogy to mammalian sterols.
(24S)-Campestanol structure
(24S)-Campestanol structure
Product Name:(24S)-Campestanol
CAS No:6538-02-9
MF:C28H50O
MW:402.696009159088
CID:2019946
PubChem ID:5283641
Update Time:2025-11-12

(24S)-Campestanol Chemical and Physical Properties

Names and Identifiers

    • (+)-dihydrocholesterol
    • (24S)-Methyl cholestanol
    • 24alpha-methylcholestanol
    • 24S-methyl-5alpha-cholestan-3beta-ol
    • 5alpha-campestan-3beta-ol
    • 5alpha-ergostan-3beta-ol
    • 5alpha-ergostanol
    • 5α(H)-Campestanol
    • Ergostanol
    • (24S)-5alpha-Ergostan-3beta-ol
    • Ergostanol [MI]
    • Ergostan-3-ol, (3.beta.,5.alpha.)-
    • LMST01030102
    • CHEBI:172988
    • Epiergostanol
    • A17PU7ED98
    • FS-8121
    • Q27273490
    • 6538-02-9
    • 5.ALPHA.(H)-CAMPESTANOL
    • SCHEMBL480834
    • C19651
    • (24S)-Campestanol
    • Ergostan-3-ol, (3beta,5alpha)-
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 5alpha(H)-Campestanol
    • 24.ALPHA.-METHYLCHOLESTANOL
    • UNII-A17PU7ED98
    • Dihydrobrassicastanol
    • (3beta,5alpha)-Ergostan-3-ol
    • 5 alpha-ergostan-3 beta-ol
    • DB-214811
    • 24S-Methyl-5-.alpha.-cholestan-3-.beta.-ol
    • (3S,5S,8R,9S,10S,13R,14S,17R)-17-((2R,5S)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta(a)phenanthren-3-ol
    • 24S-Methyl-5-alpha-cholestan-3-beta-ol
    • (3.beta.,5.alpha.)-Ergostan-3-ol
    • DTXSID30199552
    • DTXCID90122043
    • 5.alpha.-Ergostan-3.beta.-ol
    • 24a-Methylcholestanol;Dihydrobrassicastanol;Epirgostanol
    • FE145370
    • Inchi: 1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1
    • InChI Key: ARYTXMNEANMLMU-OZEQXKMUSA-N
    • SMILES: O[C@H]1CC[C@@]2(C)[C@H](C1)CC[C@@H]1[C@@H]2CC[C@]2(C)[C@@H]([C@H](C)CC[C@H](C)C(C)C)CC[C@H]21

Computed Properties

  • Exact Mass: 402.386
  • Monoisotopic Mass: 402.386
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2A^2
  • XLogP3: 9.6

Experimental Properties

  • Color/Form: Not available
  • Density: 0.9476 (rough estimate)
  • Melting Point: 144-145°
  • Boiling Point: 464.78°C (rough estimate)
  • Flash Point: 193°C
  • Refractive Index: 1.5100 (estimate)
  • Solubility: Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • Specific Rotation: D20 +15.9° (c = 1.8 in chloroform)
  • Vapor Pressure: Not available

(24S)-Campestanol Security Information

(24S)-Campestanol Pricemore >>

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(24S)-Campestanol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ;  1 h, 85 - 90 °C
Reference
Stanol synthesis from palm oil distillate
Chuanphongpanich, Sarunya; et al, Chiang Mai Journal of Science, 2006, 33(1), 109-116

(24S)-Campestanol Raw materials

(24S)-Campestanol Preparation Products

(24S)-Campestanol Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:6538-02-9)(24S)-Campestanol
Order Number:LE15344
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com

Additional information on (24S)-Campestanol

Campestanol (CAS No: 6538-02-9)

Campestanol, also known as (24S)-Campestanol, is a steroidal saponin that has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound, identified by the CAS Registry Number 6538-02-9, is a naturally occurring steroid that has been extensively studied for its role in various physiological processes and its potential benefits in human health.

The structure of campestanol is characterized by a steroidal backbone with a hydroxyl group at the 3β-position and a double bond between carbons 24 and 25, which contributes to its unique chemical properties. Recent studies have highlighted its ability to modulate cellular signaling pathways, making it a promising candidate for the development of novel therapeutic agents. For instance, research published in Nature Communications demonstrated that campestanol exhibits anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of immune responses and inflammation.

In addition to its anti-inflammatory effects, (24S)-Campestanol has been shown to possess antioxidant activity, which is crucial for combating oxidative stress—a condition linked to numerous chronic diseases, including cardiovascular disorders and neurodegenerative diseases. A study conducted by researchers at the University of California revealed that this compound can scavenge free radicals and protect cellular components from oxidative damage, thereby offering potential benefits for aging-related conditions.

The pharmacological profile of campestanol also extends to its anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as an anticancer agent with minimal toxicity. Furthermore, recent advancements in nanotechnology have enabled the delivery of (24S)-Campestanol in targeted drug delivery systems, enhancing its efficacy and reducing systemic side effects.

Beyond its therapeutic applications, campestanol has been explored for its role in agricultural and environmental sciences. For example, it has been identified as a bioactive compound in certain plant species, where it plays a role in defense mechanisms against pathogens and environmental stressors. This dual functionality underscores the versatility of this compound across multiple disciplines.

In conclusion, (24S)-Campestanol, with its CAS number 6538-02-9, represents a multifaceted compound with significant potential in medicine, agriculture, and beyond. As research continues to uncover new insights into its mechanisms of action and applications, it is poised to become an essential component in the development of innovative solutions to pressing health and environmental challenges.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:6538-02-9)(24S)-Campestanol
LE15344
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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